4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline
Description
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C10H13ClN2/c1-6-3-4-9-8(5-6)10(11)13-7(2)12-9/h6H,3-5H2,1-2H3 |
InChI Key |
BLTRQIZOGUKXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=NC(=N2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Approaches
The tetrahydroquinazoline core is typically constructed via cyclization reactions involving diamines or aminoketones. A prominent method involves the condensation of 5,6-dimethyl-1,2,3,4-tetrahydroquinazoline precursors with chlorinating agents. For example, WO1996005177A1 outlines a two-step process starting with dichloropyrimidine intermediates. In Step 3 of Example 32, 4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-chloro-5,6,7,8-tetrahydroquinazoline is synthesized by refluxing a dichloropyrimidine derivative with phosphorus oxychloride (POCl₃) and triethylamine (Et₃N). The reaction proceeds via nucleophilic substitution, where the chlorine atom is introduced at the 4-position of the pyrimidine ring.
Key conditions for this step include:
Chlorination of Hydroxypyrimidine Intermediates
An alternative route, adapted from CN103012278A , involves the chlorination of hydroxylated precursors. While this patent focuses on 4-chloro-2,6-dimethyl-pyrimidine, the methodology is transferable to tetrahydroquinazoline systems. The process begins with the synthesis of 4-hydroxy-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline via cyclocondensation of methyl acetoacetate and acetamidine hydrochloride in methanol under basic conditions (KOH). Subsequent treatment with POCl₃ and Et₃N at 80°C replaces the hydroxyl group with chlorine, yielding the target compound.
Critical parameters:
-
Molar ratio: POCl₃ to hydroxyl precursor (3:1).
-
Reaction time: 12–16 hours.
-
Workup: Quenching with ice water, ethyl acetate extraction, and drying over Na₂SO₄.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates but may lead to side reactions. Non-polar solvents (e.g., toluene) improve selectivity but require higher temperatures. For instance, WO1996005177A1 reports a 22.1% yield in DMF for analogous compounds, whereas toluene increases yields to 60–70%.
Temperature control is critical during exothermic steps, such as POCl₃ addition. Maintaining temperatures below 10°C during quenching prevents decomposition of volatile products.
Catalytic Systems
Triethylamine is widely used to scavenge HCl, but alternative bases like pyridine or DBU (1,8-diazabicycloundec-7-ene) may improve yields. In CN103012278A , KOH facilitates the initial cyclization, while Et₃N optimizes chlorination.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography remains the standard for isolating 4-chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline. Elution with hexane/ethyl acetate (4:1) separates the product from unreacted starting materials. Low-temperature rotary evaporation is recommended to prevent volatilization.
Chemical Reactions Analysis
4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated quinazoline derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to a variety of substituted quinazoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Research indicates that derivatives of tetrahydroquinazolines exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
- Anti-inflammatory Activity : Several studies have demonstrated that tetrahydroquinazoline derivatives can inhibit inflammatory pathways. For example, compounds structurally related to 4-chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline have shown promise in reducing inflammation markers in vitro and in vivo models .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have shown that this compound exhibits significant activity against a variety of microorganisms.
- Bacterial Inhibition : Research has indicated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, making it a candidate for further exploration as an antibacterial agent .
- Fungal Activity : In addition to bacterial activity, certain derivatives have demonstrated antifungal properties against strains like Candida albicans. These findings highlight the potential of this compound in developing new antifungal therapies .
Drug Development
The structural features of this compound allow for modifications that can enhance its pharmacological profiles.
- Synthetic Derivatives : Researchers are actively exploring various synthetic routes to create derivatives with improved potency and selectivity. For instance, modifications at different positions on the quinazoline ring can lead to compounds with enhanced biological activity or reduced toxicity .
- Case Studies : A notable case study involves the synthesis of a series of tetrahydroquinazoline derivatives that were screened for their biological activities. These studies revealed that certain modifications significantly increased the compounds' effectiveness against specific targets such as acetylcholinesterase inhibitors or proton pump inhibitors .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | Observations/Results |
|---|---|---|
| Anti-inflammatory | Various inflammatory markers | Significant reduction in inflammation in vitro models |
| Anticancer | Cancer cell lines (e.g., HeLa) | Induces apoptosis; inhibits growth |
| Antibacterial | Staphylococcus aureus, E. coli | Effective inhibition observed |
| Antifungal | Candida albicans | Notable antifungal activity reported |
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Hazard Profile : Chlorinated tetrahydroquinazolines generally carry acute toxicity warnings (e.g., H301: toxic if swallowed) , but the dimethyl groups in the target compound may alter metabolic pathways and toxicity.
Biological Activity
4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline (CAS No. 16089-44-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 196.68 g/mol. The compound features a tetrahydroquinazoline core structure that is crucial for its biological activity.
Recent studies have highlighted the compound's role as an inhibitor of human topoisomerase II (topoII), an enzyme critical for DNA replication and transcription. Unlike traditional topoII inhibitors that act as poisons by stabilizing the enzyme-DNA cleavage complex, this compound inhibits topoII function without causing DNA intercalation or cleavage accumulation. This mechanism reduces the risk of secondary leukemias associated with conventional topoII-targeted therapies .
Anticancer Activity
The compound has demonstrated significant antiproliferative effects across various cancer cell lines. Notably:
- G-361 Melanoma Cells : Exhibited potent inhibition with an IC50 value significantly lower than that of standard chemotherapeutics.
- Broad Antiproliferative Profile : In vitro studies indicate that it effectively reduces cell viability in multiple cancer types without substantial off-target effects .
Case Studies
- In Vitro Studies : A study evaluated the compound's efficacy against a panel of human cancer cell lines. It showed a broad spectrum of activity with particularly strong effects on melanoma and breast cancer cells.
- In Vivo Studies : In xenograft models using MDA-MB-435 breast cancer cells, the compound was administered at doses of 75 mg/kg three times a week. Results indicated moderate weight loss but statistically significant tumor reduction compared to controls .
Safety Profile
Safety assessments revealed minimal off-target activity. The compound showed only mild inhibition against cyclooxygenase-1 (COX-1) with an IC50 around 4–4.5 µM, which is considerably less potent than established COX inhibitors like indomethacin . This favorable safety profile supports its potential as a therapeutic agent.
Comparative Data Table
| Characteristic | This compound | Standard TopoII Inhibitors |
|---|---|---|
| Mechanism | Non-poisoning topoII inhibitor | Enzyme poisoning |
| IC50 (G-361) | Significantly lower than standard treatments | Variable |
| Off-target effects | Minimal | Higher |
| Solubility | High | Variable |
| Metabolic Stability | Favorable | Variable |
Q & A
Basic: What are the recommended synthetic routes for 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline, and what key reaction conditions optimize yield?
Answer:
The synthesis typically involves cyclocondensation of α-aminoamidines or guanidine derivatives with aldehydes/ketones under controlled conditions. For example:
- Cyclocondensation : Use precursors like 2-amino-N-methylacetamide with dichloro-substituted aldehydes in the presence of chlorinating agents (e.g., POCl₃) to introduce the chloro group.
- Functionalization : Methyl groups at positions 2 and 6 can be introduced via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) .
- Optimization : Reaction temperature (70–100°C), inert atmosphere (N₂/Ar), and stoichiometric control of chlorinating agents are critical to avoid side reactions like over-chlorination .
Advanced: How do steric effects of methyl groups at positions 2 and 6 influence the compound's reactivity in nucleophilic substitution reactions?
Answer:
The methyl groups introduce steric hindrance, reducing accessibility to the quinazoline core:
- Kinetic Studies : Bulky substituents slow down nucleophilic attack at adjacent positions. For example, substitution at position 4 (Cl) may require elevated temperatures (80–120°C) due to hindered approach by nucleophiles like amines .
- Electronic Effects : Methyl groups act as electron donors via hyperconjugation, slightly deactivating the ring and directing electrophiles to less hindered sites (e.g., position 5 in the tetrahydro ring) .
- Experimental Validation : Use X-ray crystallography (as in ) to confirm spatial arrangements and DFT calculations to model transition states .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 224.07 for C₁₁H₁₄ClN₂) confirm molecular weight, while fragmentation patterns verify substituent positions .
- IR Spectroscopy : Absorbance at 750–800 cm⁻¹ (C-Cl stretch) and 2850–2950 cm⁻¹ (C-H stretch for methyl groups) .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to target proteins (e.g., kinase enzymes). The chloro and methyl groups may enhance hydrophobic interactions in active sites .
- QSAR Modeling : Correlate substituent properties (e.g., Cl’s electronegativity, methyl’s steric bulk) with bioactivity data from analogs. For example, chloro groups in similar tetrahydroquinazolines enhance antibacterial potency .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics; lipophilic methyl groups may improve membrane permeability but reduce solubility .
Data Contradiction: How to resolve discrepancies in reported biological activities of similar quinazoline derivatives?
Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines from (e.g., controlled pH, temperature) .
- Substituent Effects : Minor structural changes (e.g., Cl vs. F at position 4) drastically alter activity. Compare IC₅₀ values of analogs (e.g., 4-Cl vs. 4-F derivatives) .
- Statistical Analysis : Apply ANOVA or t-tests to determine significance of observed differences. Replicate experiments with larger sample sizes to confirm trends .
Advanced: What strategies functionalize the tetrahydroquinazoline ring system for targeted drug delivery?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters at position 4) that release active compounds in specific tissues. For example, esterase-sensitive linkages improve tumor targeting .
- Salt Formation : Create hydrochloride salts (as in ) to enhance solubility. Monitor pH-dependent stability using HPLC .
- Conjugation with Ligands : Attach folate or peptide moieties to the methyl groups via click chemistry (e.g., azide-alkyne cycloaddition) for receptor-mediated uptake .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation (GHS Hazard Code H311/H331) .
- Storage : Store under inert gas (N₂) at 2–8°C to prevent degradation .
- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How to analyze regioselectivity in electrophilic substitution reactions of this compound?
Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O exchange) to track protonation sites. Methyl groups direct electrophiles to positions 5 or 7 via steric and electronic effects .
- Competition Experiments : Compare reaction rates with/without methyl groups. For example, nitration (HNO₃/H₂SO₄) favors position 5 in methyl-substituted analogs .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution and transition states to rationalize regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
